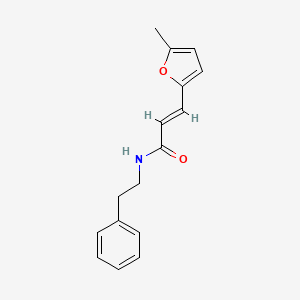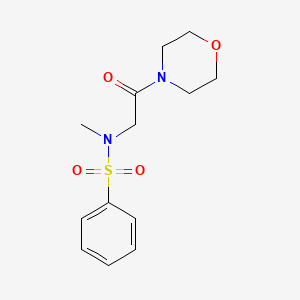
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as NMS-873, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound is a potent and selective inhibitor of the AAA+ ATPase p97, which is involved in various cellular processes such as protein degradation, DNA repair, and cell cycle regulation.
Mecanismo De Acción
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is a potent and selective inhibitor of the AAA+ ATPase p97. The compound binds to the ATPase domain of p97 and inhibits its ATPase activity, which is essential for the function of p97 in various cellular processes such as protein degradation, DNA repair, and cell cycle regulation. Inhibition of p97 by this compound leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, which ultimately results in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the function of p97. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in lab experiments include its potency and selectivity for p97, as well as its potential therapeutic applications in cancer treatment. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One direction is to further elucidate the mechanism of action of the compound and its effects on other cellular processes besides protein degradation. Another direction is to explore the potential therapeutic applications of this compound in other diseases besides cancer, such as neurodegenerative diseases and viral infections. Finally, there is a need for further optimization of the compound to improve its pharmacokinetic properties and reduce its toxicity in vivo.
Métodos De Síntesis
The synthesis of N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide involves a multi-step process that starts with the reaction of N-methylmorpholine with ethyl chloroacetate to form N-methyl-N-(2-chloroacetyl)-morpholine. This intermediate is then reacted with sodium benzenesulfinate to form N-methyl-N-(2-benzenesulfonyl)-morpholine. Finally, the target compound this compound is obtained by reacting N-methyl-N-(2-benzenesulfonyl)-morpholine with 2-oxo-ethylamine.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to induce apoptosis in cancer cells by inhibiting the function of p97, which is essential for the survival and proliferation of cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(11-13(16)15-7-9-19-10-8-15)20(17,18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEKYGJDLVPCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)
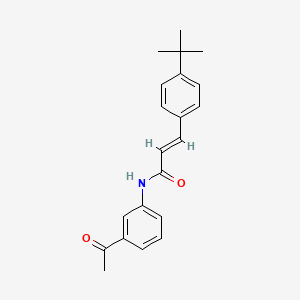

![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
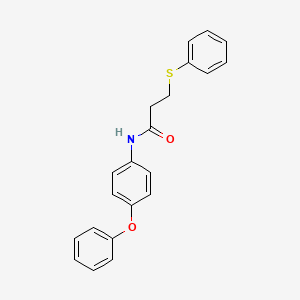
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)
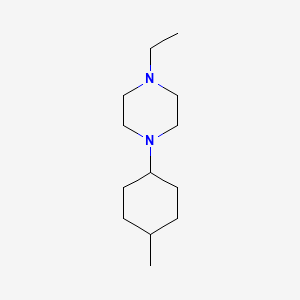
![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
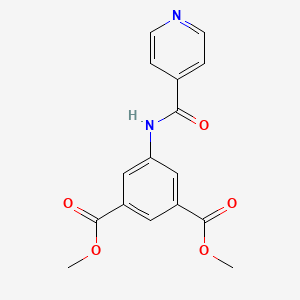
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
